molecular formula C53H57F2N8O12 B12351233 CID 156588574

CID 156588574

Cat. No.: B12351233
M. Wt: 1036.1 g/mol
InChI Key: PKJRNBZJKSGUSZ-IOARKNIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156588574 is a chemical compound with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

The preparation of CID 156588574 involves specific synthetic routes and reaction conditions. Industrial production methods are optimized to ensure high yield and purity. The synthesis typically involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

CID 156588574 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

CID 156588574 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and pathways. In medicine, it could be investigated for its potential therapeutic effects. Industrial applications may include its use in manufacturing processes or as a component in specialized products.

Mechanism of Action

The mechanism of action of CID 156588574 involves its interaction with specific molecular targets and pathways It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

CID 156588574 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties and applications. By comparing this compound with these compounds, researchers can better understand its distinct characteristics and potential advantages.

Conclusion

This compound is a compound with significant scientific interest due to its unique properties and wide range of applications

Properties

Molecular Formula

C53H57F2N8O12

Molecular Weight

1036.1 g/mol

InChI

InChI=1S/C49H51F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,40,54-55H,7,11,15-17,21,23H2,1-6H3,(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,40-;1-,2-/m00/s1

InChI Key

PKJRNBZJKSGUSZ-IOARKNIZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1[C@@H]2CC[C@@H](C2)[C]1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)[C]9CC1(CC1)CN9C(=O)[C](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)C(C(=O)N1C2CCC(C2)[C]1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)[C]9CC1(CC1)CN9C(=O)[C](C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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